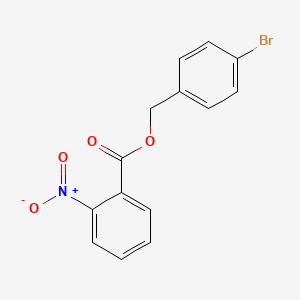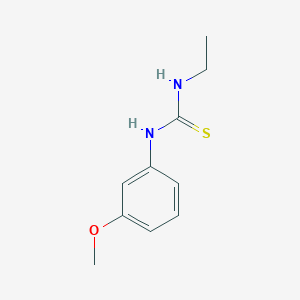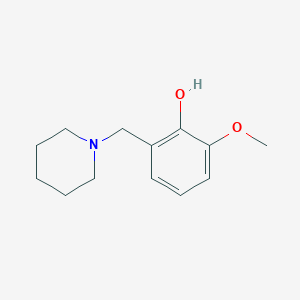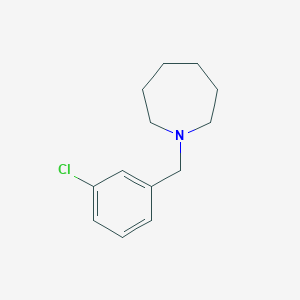
1-(3-chlorobenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the azepane ring.
Métodos De Preparación
The synthesis of 1-(3-chlorobenzyl)azepane typically involves the reaction of 3-chlorobenzyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the azepane nitrogen. The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial production methods for azepanes often involve multi-step processes starting from readily available precursors. One common approach is the ring expansion of six-membered nitrogen heterocycles, such as piperidines, through various chemical transformations. For example, the Beckmann rearrangement of functionalized piperidones can be used to introduce the seven-membered azepane ring .
Análisis De Reacciones Químicas
1-(3-chlorobenzyl)azepane can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)azepane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Azepane derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that azepane derivatives can act as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzyl)azepane depends on its specific application and targetFor example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. The presence of the 3-chlorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
1-(3-chlorobenzyl)azepane can be compared to other similar compounds, such as:
Azepine: A seven-membered nitrogen-containing heterocycle with a double bond.
Azepinone: A seven-membered nitrogen-containing heterocycle with a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepane ring.
Dibenzazepinone: A fused tricyclic compound containing two benzene rings and an azepane ring.
The uniqueness of this compound lies in the presence of the 3-chlorobenzyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance the compound’s lipophilicity, membrane permeability, and binding affinity for specific molecular targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGZESGWVBIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5825347.png)
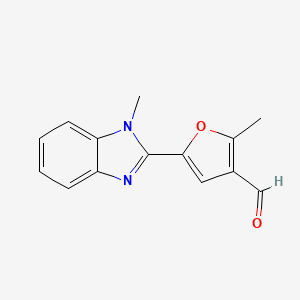
![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5825362.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5825366.png)
![4-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5825367.png)
![N-(tert-butyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5825369.png)
![3-(3-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5825377.png)
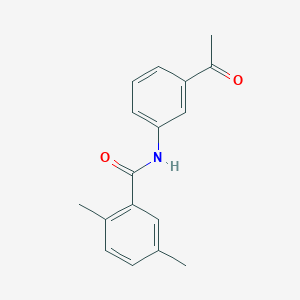

![2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5825388.png)

